(3'aalpha,4'alpha,5'beta,6'aalpha)-Hexahydro-5'-((tetrahydro-2H-pyran-2-yl)oxy)spiro(1,3-dioxolane-2,2'(1'H)-pentalene)-4-methanol
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Overview
Description
EINECS 289-527-7, also known as bis(2-ethylhexyl) phthalate (DEHP), is a widely used plasticizer. It is primarily added to polyvinyl chloride (PVC) to make it flexible and pliant. DEHP is a colorless, odorless liquid that is insoluble in water but soluble in most organic solvents. It has been extensively used in various industrial applications due to its effectiveness and low cost.
Preparation Methods
Synthetic Routes and Reaction Conditions
DEHP is synthesized through the esterification of phthalic anhydride with 2-ethylhexanol. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:
Phthalic Anhydride+2(2-Ethylhexanol)→DEHP+Water
Industrial Production Methods
In industrial settings, the production of DEHP involves continuous processes where phthalic anhydride and 2-ethylhexanol are fed into a reactor. The reaction mixture is heated and stirred to ensure complete esterification. The resulting DEHP is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
DEHP primarily undergoes hydrolysis and oxidation reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, DEHP can hydrolyze to form phthalic acid and 2-ethylhexanol.
Oxidation: DEHP can be oxidized to form phthalic acid and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products
Hydrolysis: Phthalic acid and 2-ethylhexanol.
Oxidation: Phthalic acid and various oxidation by-products.
Scientific Research Applications
DEHP has been studied extensively for its applications in various fields:
Chemistry: Used as a plasticizer in the production of flexible PVC products.
Biology: Studied for its effects on biological systems, particularly its endocrine-disrupting properties.
Medicine: Used in medical devices such as blood bags and IV tubing due to its flexibility.
Industry: Employed in the manufacture of consumer goods, automotive parts, and building materials.
Mechanism of Action
DEHP exerts its effects primarily through its role as a plasticizer. It interacts with the polymer chains in PVC, reducing intermolecular forces and increasing flexibility. In biological systems, DEHP and its metabolites can interact with nuclear receptors, such as the peroxisome proliferator-activated receptors (PPARs), leading to various biological effects, including endocrine disruption.
Comparison with Similar Compounds
Similar Compounds
- Diisononyl phthalate (DINP)
- Diisodecyl phthalate (DIDP)
- Butyl benzyl phthalate (BBP)
Uniqueness
DEHP is unique due to its widespread use and effectiveness as a plasticizer. It has a well-established production process and a broad range of applications. its potential health and environmental impacts have led to increased scrutiny and the development of alternative plasticizers with lower toxicity.
Properties
CAS No. |
89888-64-2 |
---|---|
Molecular Formula |
C16H26O5 |
Molecular Weight |
298.37 g/mol |
IUPAC Name |
[(3'aS,6'aR)-2'-(oxan-2-yloxy)spiro[1,3-dioxolane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-4-yl]methanol |
InChI |
InChI=1S/C16H26O5/c17-9-14-10-19-16(21-14)7-11-5-13(6-12(11)8-16)20-15-3-1-2-4-18-15/h11-15,17H,1-10H2/t11-,12+,13?,14?,15?,16? |
InChI Key |
PEKUEEVJHLWEGH-LHMJXJFVSA-N |
Isomeric SMILES |
C1CCOC(C1)OC2C[C@@H]3CC4(C[C@@H]3C2)OCC(O4)CO |
Canonical SMILES |
C1CCOC(C1)OC2CC3CC4(CC3C2)OCC(O4)CO |
Origin of Product |
United States |
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